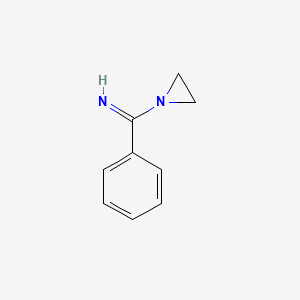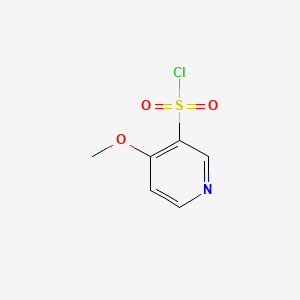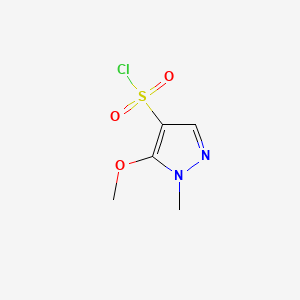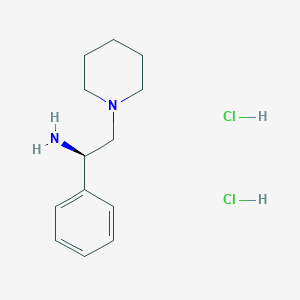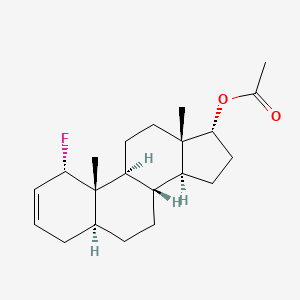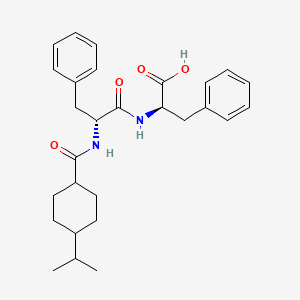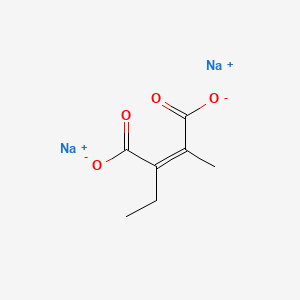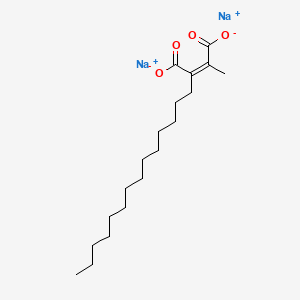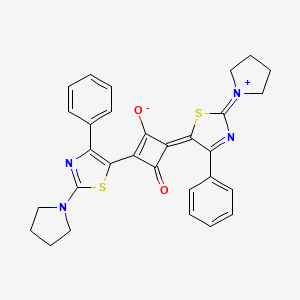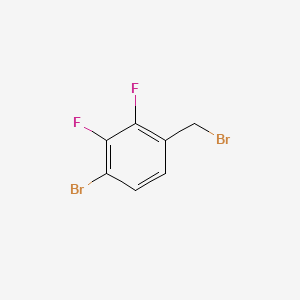
4-ブロモ-2,3-ジフルオロベンジルブロミド
概要
説明
4-Bromo-2,3-difluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
科学的研究の応用
Chemistry: 4-Bromo-2,3-difluorobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to label proteins or nucleic acids for tracking and analysis .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its derivatives may exhibit biological activity against specific targets .
Industry: In the industrial sector, 4-Bromo-2,3-difluorobenzyl bromide is used in the production of specialty chemicals and materials. It is also employed in the manufacture of advanced polymers and coatings .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-difluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,3-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2,3-difluorobenzyl bromide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
化学反応の分析
Types of Reactions: 4-Bromo-2,3-difluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: Products include benzyl alcohols.
作用機序
The mechanism of action of 4-Bromo-2,3-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms on the benzyl group are susceptible to nucleophilic attack, leading to the formation of various substituted products. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
類似化合物との比較
- 2,3-Difluorobenzyl bromide
- 2,4-Difluorobenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
Comparison: 4-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This arrangement can affect its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of two fluorine atoms in the ortho and meta positions relative to the bromine atom can enhance the compound’s electrophilicity and influence its behavior in substitution reactions .
特性
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRQHKDRZNGUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
